5-Tert-butoxycarbonylamino-2-chloro-nicotinic acid

Medicinal Chemistry Heterocyclic Synthesis Cross-Coupling

Select 5-Tert-butoxycarbonylamino-2-chloro-nicotinic acid (CAS 885277-14-5) for orthogonal protection: the 2-chloro group enables selective SNAr and cross-coupling, while the 5-Boc-amino remains intact for sequential functionalization. This single intermediate eliminates protection/deprotection steps needed with deprotected analogs (e.g., CAS 42959-39-7), reducing yield losses. The 2-chloronicotinic acid core is a privileged scaffold for ATP-competitive kinase inhibitors and COX inhibitors. Ideal for 2-anilino nicotinic acid libraries and pyrido[2,3-d]pyrimidine synthesis.

Molecular Formula C11H13ClN2O4
Molecular Weight 272.68 g/mol
CAS No. 885277-14-5
Cat. No. B1517672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Tert-butoxycarbonylamino-2-chloro-nicotinic acid
CAS885277-14-5
Molecular FormulaC11H13ClN2O4
Molecular Weight272.68 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=CC(=C(N=C1)Cl)C(=O)O
InChIInChI=1S/C11H13ClN2O4/c1-11(2,3)18-10(17)14-6-4-7(9(15)16)8(12)13-5-6/h4-5H,1-3H3,(H,14,17)(H,15,16)
InChIKeyZIRGYJUCMVPSLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Tert-butoxycarbonylamino-2-chloro-nicotinic acid (CAS 885277-14-5): A Strategic Orthogonally Protected Intermediate for Heterocyclic Synthesis and Pharmaceutical Development


5-Tert-butoxycarbonylamino-2-chloro-nicotinic acid (CAS 885277-14-5, molecular formula C11H13ClN2O4, molecular weight 272.68 g/mol) is a nicotinic acid derivative featuring a pyridine-3-carboxylic acid core substituted with a chloro group at the 2-position and a tert-butoxycarbonyl (Boc)-protected amino group at the 5-position . The compound serves as a versatile pharmaceutical intermediate, with the Boc group providing orthogonal protection that enables selective synthetic manipulation while the chloro substituent offers a reactive handle for nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions . Structurally, it belongs to the broader class of 2-chloronicotinic acid derivatives, which are established precursors to anilino nicotinic acids, COX inhibitors, and various kinase-targeting scaffolds [1].

Why Generic Substitution Fails: The Functional Necessity of 5-Tert-butoxycarbonylamino-2-chloro-nicotinic acid (CAS 885277-14-5) in Multi-Step Synthetic Sequences


The substitution of 5-tert-butoxycarbonylamino-2-chloro-nicotinic acid with close structural analogs is not feasible without fundamentally altering synthetic outcomes, as each substituent position serves a distinct and non-interchangeable function. The 2-chloro substituent is essential for nucleophilic aromatic substitution (SNAr) and amination reactions that generate 2-anilino nicotinic acid derivatives, a core motif in anti-inflammatory and kinase inhibitor scaffolds [1]. Meanwhile, the 5-Boc-amino group provides orthogonal protection: the chloro group can be selectively displaced while the Boc-protected amine remains intact, enabling sequential functionalization that would be impossible with a free 5-amino group due to competing nucleophilicity [2]. For procurement, the target compound offers a single-intermediate solution that combines both functionalities in one scaffold; sourcing the deprotected analog (5-amino-2-chloro-nicotinic acid, CAS 42959-39-7) would require additional protection/deprotection steps with associated yield losses, while the non-chlorinated analog (5-[(tert-butoxycarbonyl)amino]nicotinic acid, CAS 337904-92-4) lacks the reactive 2-chloro handle essential for nucleophilic substitution and cross-coupling . The following quantitative evidence substantiates these functional distinctions.

Quantitative Differentiation of 5-Tert-butoxycarbonylamino-2-chloro-nicotinic acid (CAS 885277-14-5) Against Functional Analogs: A Comparative Evidence Guide


Functional Orthogonality: Reactivity Advantage of Boc-5-Amino-2-Chloro Substitution Pattern vs. Non-Chlorinated Boc-Analog

The presence of the 2-chloro substituent in the target compound enables SNAr and transition metal-catalyzed cross-coupling reactions that are structurally impossible for the non-chlorinated analog 5-[(tert-butoxycarbonyl)amino]nicotinic acid (CAS 337904-92-4) . In multi-kilogram syntheses of pharmaceutically relevant pyrido[2,3-d]pyrimidine scaffolds, 2-chloronicotinic acid participates in Goldberg coupling to generate key intermediates, while the corresponding non-chlorinated derivative cannot undergo such transformations [1].

Medicinal Chemistry Heterocyclic Synthesis Cross-Coupling

Protection Strategy Efficiency: Boc-Protected vs. Free Amino Derivative in Multi-Step Synthesis

The target compound incorporates a Boc protecting group at the 5-amino position, which is orthogonal to the 2-chloro substituent. The unprotected analog, 5-amino-2-chloro-nicotinic acid (CAS 42959-39-7, MW 172.57 g/mol, purity specification 95% from commercial sources) , possesses a free amine that would compete as a nucleophile during SNAr reactions at the 2-chloro position, leading to uncontrolled polymerization or side-product formation . The Boc group, which is stable to the basic and nucleophilic conditions required for chloro displacement, can be selectively removed under acidic conditions (e.g., TFA) after 2-position functionalization is complete, enabling a clean sequential functionalization strategy .

Organic Synthesis Protecting Group Strategy Process Chemistry

Regioisomeric Specificity: 5-Boc-Amino-2-Chloro vs. Alternative Boc-Amino Chloronicotinic Acid Regioisomers

The 2-chloro-5-Boc-amino substitution pattern of the target compound is distinct from other Boc-amino chloronicotinic acid regioisomers, such as 2-Boc-amino-6-chloro-nicotinic acid or 6-Boc-amino-2-chloro-nicotinic acid . While quantitative head-to-head activity comparisons are not available in the open literature for this specific intermediate, the substitution pattern directly determines the geometry and electronic distribution of downstream anilino nicotinic acid derivatives. In kinase inhibitor development, the 2-anilino nicotinic acid core derived from 2-chloronicotinic acid precursors has been established as a privileged scaffold for targeting ATP-binding pockets, with the 5-position available for further functionalization to modulate selectivity and potency [1].

Medicinal Chemistry Kinase Inhibitors Structure-Activity Relationship

Synthetic Efficiency in Drug Development: 2-Chloronicotinic Acid Framework as Validated Intermediate in Multi-Kilogram API Manufacturing

The 2-chloronicotinic acid core, of which the target compound is a functionalized derivative, has been successfully employed in multi-kilogram pharmaceutical manufacturing. A nine-step synthesis of a CXCR3 antagonist utilizing 2-chloronicotinic acid as a key starting material was demonstrated on a multikilogram scale, delivering enantioenriched API without requiring resolution [1]. In an alternative route, 2-chloronicotinic acid participated in a Goldberg coupling with (+)-(d)-Boc alanine to generate a common intermediate, completing a formal synthesis with higher overall yield compared to the primary route [1]. Additionally, the broader 2-chloronicotinic acid scaffold has been industrially validated in the commercial fungicide boscalid (CAS 188425-85-6), a pyridinecarboxamide derived from 2-chloronicotinic acid and 4'-chlorobiphenyl-2-amine that is active against Botrytis spp., Alternaria spp., and Sclerotinia spp. across wide-ranging crop applications [2].

Process Chemistry API Manufacturing Scale-Up Synthesis

Recommended Procurement and Application Scenarios for 5-Tert-butoxycarbonylamino-2-chloro-nicotinic acid (CAS 885277-14-5)


Synthesis of 2-Anilino Nicotinic Acid Derivatives for COX Inhibition and Anti-Inflammatory Drug Discovery

This compound is optimally deployed as a precursor for synthesizing 2-(arylamino)nicotinic acids via nucleophilic aromatic substitution at the 2-chloro position. Following amine coupling, the Boc group can be removed to reveal the 5-amino functionality for further derivatization. This scaffold has demonstrated COX-1 and COX-2 inhibitory potential in silico, with meta-chlorine-substituted derivatives showing particularly favorable docking profiles [1]. The orthogonal protection strategy of the target compound enables clean sequential amination at the 2-position followed by 5-position elaboration.

Construction of Kinase Inhibitor Scaffolds with Hinge-Binding Nicotinic Acid Cores

The 2-chloronicotinic acid framework, with the 5-position available for functionalization post-Boc deprotection, serves as a privileged scaffold for developing ATP-competitive kinase inhibitors [2]. The chloro substituent enables introduction of diverse amine pharmacophores at the 2-position, while the Boc-protected 5-amino group provides a latent handle for introducing additional binding elements that can modulate kinase selectivity. This substitution pattern aligns with established kinase inhibitor chemotypes disclosed in patent literature [2].

Multi-Step Heterocyclic Synthesis Requiring Orthogonal Protection

The target compound is ideally suited for synthetic sequences requiring orthogonal reactivity: the 2-chloro group can undergo Pd-catalyzed cross-coupling or SNAr with amine nucleophiles, while the Boc-protected amine remains intact under these conditions [3]. Post-functionalization, acidic deprotection (TFA) liberates the 5-amino group for subsequent coupling, enabling the systematic construction of complex pyridine-fused heterocycles and pyrido[2,3-d]pyrimidine systems relevant to CXCR3 antagonist development [3].

Development of Chiral Pharmaceutical Intermediates via Goldberg Coupling

Building on established methodology where 2-chloronicotinic acid participates in Goldberg couplings with Boc-protected amino acids to generate enantioenriched intermediates, the target compound may be evaluated for analogous transformations [3]. The 2-chloro-5-Boc-amino substitution pattern offers an additional protected amine handle for subsequent diversification, potentially expanding the chemical space accessible through this coupling methodology beyond what is achievable with simpler 2-chloronicotinic acid derivatives.

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